![molecular formula C21H20O5 B2437927 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one CAS No. 610754-41-1](/img/structure/B2437927.png)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one
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Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Michigan, and since then, it has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Dye-Sensitized Solar Cells
This compound has been used in the development of dye-sensitized solar cells (DSSCs) . Specifically, it has been used in the creation of counter electrodes (CEs) in DSSCs . The composite films were prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 s .
Electrochemical Impedance Spectroscopy
The compound has been used in electrochemical impedance spectroscopy (EIS) . EIS is a technique used to study the electron transfer process of DSSCs .
Photovoltaic Conversion Efficiency
The compound has been used to improve the photovoltaic conversion efficiency of DSSCs . The DSSCs with 0.05 C/cm2 PProDOT-Bz2-Pt composite films showed an open circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 7.27 mA/cm2, and a fill factor (F.F.) of 68.74%. This corresponded to a photovoltaic conversion efficiency (η) of 3.50% under a light intensity of 100 mW/cm2 .
DPP-4 Inhibitors
Starting from the lead isodaphnetin, a natural product inhibitor of DPP-4 discovered through a target fishing docking based approach, a series of novel 2-phenyl-3,4-dihydro-2H-benzo [f]chromen-3-amine derivatives as potent DPP-4 inhibitors are rationally designed utilizing highly efficient 3D molecular similarity based scaffold hopping as well as electrostatic complementary methods .
Construction of Substituted 3,4-dihydro-2H-benzo [b] [1,4]oxazine
A novel green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo [b] [1,4]oxazine .
Cytotoxic Action Against Screened Cell Lines
The presence of the parent skeleton benzo-pyrano-diazepine was vital for the extensive spectrum of cytotoxic action against the screened cell lines .
Mechanism of Action
Mode of Action
The exact mode of action of STK888613 is currently unknown due to the lack of specific data . It’s known that the compound is derived from the condensation of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The interaction of STK888613 with its targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-4-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGLQHOVQPTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one |
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